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Executive Summary
Monobutyl phthalate (MBP), the primary and active metabolite of the widely used plasticizer

dibutyl phthalate (DBP), is a compound of significant toxicological concern.[1][2] Classified as

an endocrine disruptor with potent antiandrogenic properties, MBP has been the subject of

extensive research to elucidate its impact on biological systems.[1][3] This technical guide

provides a comprehensive overview of the toxicological profile of MBP, consolidating key data

on its chemical properties, toxicokinetics, and adverse effects on various organ systems.

Particular emphasis is placed on its reproductive and developmental toxicity, for which there is

substantial evidence from in vivo and in vitro studies. This document also details the underlying

mechanisms of MBP-induced toxicity, including the disruption of steroidogenesis and the

induction of ferroptosis through specific signaling pathways. Detailed experimental protocols

and analytical methodologies are provided to support further research and risk assessment

activities.

Chemical and Physical Properties
Monobutyl phthalate is a white solid organic compound characterized by the presence of both

a butyl ester and a carboxylic acid group.[4] It is formed in the body through the hydrolysis of its

parent compound, dibutyl phthalate.[4]
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Property Value Reference

IUPAC Name
2-(Butoxycarbonyl)benzoic

acid
[5]

Synonyms
Mono-n-butyl phthalate, Butyl

hydrogen phthalate
[1][6]

CAS Number 131-70-4 [6]

Molecular Formula C12H14O4 [4]

Molecular Weight 222.24 g/mol [1]

Melting Point 73.5 °C [4]

Appearance White Solid [4][6]

Solubility
Soluble in organic solvents,

limited solubility in water.
[7]

Toxicokinetics
Following oral exposure to its parent compound, DBP, MBP is rapidly formed in the

gastrointestinal tract through the action of esterases.[8] It is then absorbed and distributed to

various tissues. Studies in mice have shown that MBP can be detected in the serum, liver, and

ovary after oral administration of DBP.[9] MBP and its further metabolites are primarily excreted

in the urine.[10] The monoester form is generally considered to be the species responsible for

the toxic effects.[8]

Toxicological Profile
The toxicity of monobutyl phthalate has been evaluated in a range of studies, with a primary

focus on its effects on the reproductive and developmental systems.

Acute Toxicity
MBP exhibits moderate acute toxicity. The median lethal dose (LD50) has been determined in

animal models.
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Species Route LD50 Reference

Mouse Intraperitoneal 1,000 mg/kg [4]

Subchronic Toxicity
Subchronic exposure to MBP has been shown to induce adverse effects in various organs. A

28-day study in male pubertal rats demonstrated that oral administration of MBP resulted in

increased liver weight and histopathological changes in the liver, kidney, and pancreas at doses

of 100 mg/kg/day and higher.[11]

Chronic Toxicity and Carcinogenicity
There is limited information available regarding the chronic toxicity and carcinogenicity of

monobutyl phthalate itself. Most long-term studies have focused on its parent compound,

DBP. A two-year feeding study of DBP in rats and mice conducted by the National Toxicology

Program (NTP) found no evidence of carcinogenic activity in female rats or in male and female

mice.[12][13] In male rats, there was equivocal evidence of carcinogenic activity based on a

marginal increase in pancreatic acinus adenomas.[13] The International Agency for Research

on Cancer (IARC) has not classified monobutyl phthalate with respect to its carcinogenicity to

humans.[2]

Reproductive and Developmental Toxicity
The most well-documented toxicological effects of MBP are on the reproductive and

developmental systems, particularly in males.

Reproductive Toxicity:

In pregnant rats, oral administration of MBP has been shown to cause significant increases in

pre-implantation and post-implantation loss at a dose of 1000 mg/kg/day.[11][14] These effects

are thought to be mediated, at least in part, by the suppression of uterine decidualization.[14] In

male rats, exposure to MBP has been linked to decreased sperm concentration and motility.

[12]

Developmental Toxicity:
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MBP is considered an embryotoxin.[1] Developmental toxicity studies in rats have

demonstrated that in utero exposure to MBP can lead to a range of adverse outcomes.

Species Exposure
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Effects at
LOAEL

Reference

Rat (Wistar)

Oral

(gavage),

Gestation

Days 7-15

< 250 500

Increased

post-

implantation

loss,

decreased

number of

live fetuses,

decreased

fetal weight,

increased

incidence of

malformation

s (cleft

palate,

vertebral and

renal

defects).

[15]

Rat (Wistar)

Oral

(gavage),

Gestation

Days 0-8

750 1000

Increased

pre- and

post-

implantation

loss.

[11]

The antiandrogenic properties of MBP are a key mechanism underlying its developmental

toxicity in males.

Mechanisms of Toxicity
Endocrine Disruption and Antiandrogenic Effects
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Monobutyl phthalate is a well-established endocrine disruptor with antiandrogenic activity.[1]

It does not act by directly binding to the androgen receptor, but rather by interfering with

steroidogenesis. In vitro studies using fetal rat testis explants and in vivo studies in neonatal

marmosets have shown that MBP can suppress testosterone production. This inhibition of

steroidogenesis is a primary contributor to the adverse effects observed on the male

reproductive system.[5]

Induction of Ferroptosis via the TNF/IL6/STAT3 Signaling
Pathway
Recent research has identified a novel mechanism of MBP-induced toxicity involving

ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

[13] Studies in mouse testicular Sertoli cells (TM3 cells) have shown that MBP can induce

ferroptosis through the activation of the Tumor Necrosis Factor (TNF)/Interleukin-6 (IL6)/Signal

Transducer and activator of Transcription 3 (STAT3) signaling pathway.[13] MBP exposure

leads to increased expression of TNF-α, IL6, and STAT3, which in turn promotes ferroptosis,

resulting in damage to the male reproductive system.[13]

Monobutyl Phthalate (MBP) TNF-α IL-6 Upregulates STAT3 Activates Ferroptosis Promotes Male Reproductive System Damage

Click to download full resolution via product page

Figure 1: MBP-induced ferroptosis via the TNF/IL6/STAT3 pathway.

Experimental Protocols
In Vivo Reproductive and Developmental Toxicity Study
(Rat Model)
This protocol outlines a typical experimental design for assessing the reproductive and

developmental toxicity of monobutyl phthalate in rats, based on methodologies reported in

the literature.[11][15]

1. Animal Model:
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Species: Wistar or Sprague-Dawley rats.

Age: Young adults (e.g., 10-12 weeks old).

Housing: Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad

libitum access to food and water.

2. Dosing:

Route of Administration: Oral gavage is a common method to ensure accurate dosing.

Vehicle: Corn oil or another appropriate vehicle.

Dose Levels: A control group (vehicle only) and at least three dose levels of MBP are used.

Doses are selected based on previous range-finding studies to establish a dose-response

relationship, including a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-

Observed-Adverse-Effect Level (LOAEL). For developmental toxicity, doses have ranged

from 250 to 1000 mg/kg/day.[11][15]

Dosing Period: For developmental toxicity, dosing typically occurs during the period of major

organogenesis (e.g., gestation days 7-15).[15] For reproductive toxicity, the dosing period

may be longer, for instance, from gestation day 0 to 8.[11]

3. Endpoints:

Maternal Observations: Body weight, food and water consumption, and clinical signs of

toxicity are monitored daily.

Reproductive Endpoints: At term (e.g., gestation day 20), animals are euthanized, and the

uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

Developmental Endpoints: Live fetuses are weighed, sexed, and examined for external,

visceral, and skeletal malformations.

4. Statistical Analysis:

Data are analyzed using appropriate statistical methods (e.g., ANOVA, chi-square test) to

determine significant differences between the control and treated groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1676714#toxicological-profile-of-monobutyl-
phthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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